N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a thiophene-2-sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-15(19)18-9-3-5-12-11-13(7-8-14(12)18)17-23(20,21)16-6-4-10-22-16/h4,6-8,10-11,17H,2-3,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTCGHMZMOOYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic synthesis
Preparation of Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline structure.
Introduction of Propanoyl Group: The tetrahydroquinoline intermediate can be acylated using propanoyl chloride in the presence of a base such as pyridine.
Formation of Thiophene-2-sulfonamide: The final step involves the sulfonation of the thiophene ring, followed by the coupling of the sulfonamide group to the tetrahydroquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Conditions :
-
Acidic: 6M HCl, reflux (100–110°C, 12–24 hours).
-
Basic: NaOH (2M) in ethanol/water (1:1), 80°C, 8 hours.
The sulfonamide group is resistant to hydrolysis under mild conditions but reacts with strong bases (e.g., KOH in ethylene glycol at 160°C) to form sulfonic acids.
Nucleophilic Substitution at Thiophene
The thiophene ring participates in electrophilic substitution reactions. Bromination and nitration occur at the 5-position of the thiophene due to electron-withdrawing effects of the sulfonamide group:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq), FeCl₃ (cat.), CHCl₃, 25°C | 5-bromo-thiophene-2-sulfonamide derivative | 78% | |
| Nitration | HNO₃/H₂SO₄ (1:3), 0°C → 25°C | 5-nitro-thiophene-2-sulfonamide derivative | 65% |
Reduction of Tetrahydroquinoline
The tetrahydroquinoline core can undergo further reduction under catalytic hydrogenation:
This reduces double bonds in the tetrahydroquinoline ring, yielding decahydroquinoline derivatives .
Oxidation Reactions
The tetrahydroquinoline nitrogen is susceptible to oxidation. Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields the corresponding N-oxide:
Functionalization of Sulfonamide Nitrogen
The sulfonamide NH undergoes alkylation or acylation under basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I (1.5 eq), K₂CO₃, DMF, 60°C, 4 h | N-methylated sulfonamide | 90% | |
| Acylation | AcCl (2 eq), pyridine, CH₂Cl₂, 0°C | N-acetylated sulfonamide | 75% |
Cross-Coupling Reactions
The thiophene sulfonamide participates in Suzuki-Miyaura couplings at the 5-position when brominated:
Typical Conditions : 80°C, 12 hours, yields 60–85%.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss at 300°C due to sulfonamide cleavage.
Scientific Research Applications
Antimicrobial Properties
Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of related compounds against various pathogens, suggesting that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide may possess similar properties due to its structural analogies .
Anticancer Potential
Compounds containing the tetrahydroquinoline scaffold have been investigated for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The mechanism often involves interference with cellular signaling pathways critical for tumor growth.
Neuroprotective Effects
The neuroprotective potential of tetrahydroquinoline derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammation .
Case Study 1: Antimicrobial Activity
In a study published in RSC Advances, researchers synthesized several tetrahydroquinoline derivatives and tested their antimicrobial efficacy. The results demonstrated that specific modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive bacteria .
Case Study 2: Anticancer Research
A patent application discussed the use of tetrahydroquinoline-based sulfonamides in cancer therapy. The study revealed that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific oncogenic pathways .
Synthetic Strategies
The synthesis of this compound can be achieved through various methods involving the functionalization of the tetrahydroquinoline scaffold. Recent literature emphasizes nucleophilic dearomatization techniques that allow for the introduction of diverse substituents while maintaining high yields and selectivity .
Mechanism of Action
The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key physicochemical and structural differences between N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide and related analogs:
Note: logP and polar surface area for G503-0358 estimated based on structural similarity to .
Key Observations:
Substituent Effects on Lipophilicity: The propanoyl derivative (target compound) and its 2-methylpropanoyl analog () exhibit nearly identical logP values (~3.25), suggesting minimal impact of branching on hydrophobicity. In contrast, the ethyl-substituted analog (G503-0358, ) likely has higher logP due to the alkyl chain extension . The dual sulfonamide compound () lacks logP data but is expected to have reduced membrane permeability due to its larger polar surface area (105.08 Ų vs. 57.49 Ų) .
Synthetic Accessibility: describes a scalable synthesis route for a structurally related tetrahydroquinoline sulfonamide (100 g scale), involving sequential acylation, sulfonation, and coupling steps. Similar methodologies could apply to the target compound, though substituent reactivity (e.g., propanoyl vs. trifluoroacetyl in ) may necessitate optimization .
The propanoyl group in the target compound may enhance metabolic stability compared to methyl or ethyl analogs, as acyl groups are less prone to oxidative degradation .
Biological Activity
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a thiophene sulfonamide moiety. Its structural formula can be represented as follows:
This structure is significant for its interaction with biological targets due to the presence of functional groups that can participate in various biochemical reactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory responses and cell signaling pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro experiments demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. A notable study showed an IC50 value in the micromolar range against human lung adenocarcinoma (A549) cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models : Animal studies indicated a reduction in inflammatory markers following administration of the compound. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and psoriasis .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on tumor growth in xenograft models. The results showed significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Safety and Tolerance
In a safety evaluation involving multiple doses in rodent models, no significant adverse effects were observed over a two-week period. This study supports the compound's safety profile for further clinical development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide, and how are intermediates purified?
- Methodology :
- Step 1 : Nitro reduction of 1-(2-(1-methylpyrrolidin-2-yl)ethyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one using H₂ and Pd/C in ethanol, followed by filtration and solvent evaporation .
- Step 2 : Reaction of the amine intermediate with methylthio thioimidate hydroiodide under argon, followed by extraction with ethyl acetate and purification via flash chromatography (e.g., Biotage systems) .
- Key Parameters :
- Catalyst : Pd/C (10% w/w)
- Chromatography : Silica gel, gradient elution with CH₂Cl₂/MeOH.
- Yield Optimization : Adjust reaction time (24–48 hours) and stoichiometry (1:1.2 molar ratio for sulfonamide coupling).
Q. How is the compound characterized structurally, and which analytical tools are recommended?
- Techniques :
- NMR Spectroscopy : Use CD₃OD for proton NMR to resolve signals for the tetrahydroquinolinyl and thiophene moieties (e.g., δ 7.34 ppm for thiophene protons) .
- X-ray Crystallography : Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecules) to resolve bond lengths and angles .
- Mass Spectrometry : ESI-HRMS for exact mass confirmation (e.g., observed 369.2118 vs. calculated 369.2107 for M+H⁺) .
Advanced Research Questions
Q. How can enantiomeric resolution of the compound be achieved, and what chiral separation methods are effective?
| Parameter | Value |
|---|---|
| Mobile Phase | 50% IPA/CO₂ (0.2% diethylamine) |
| Pressure | 100 bar |
| Flow Rate | 50 mL/min |
| Detection Wavelength | 254 nm |
- Outcome : Baseline separation of (S)- and (R)-enantiomers (RT = 2.42 min and 3.30 min, respectively) with >99% enantiomeric excess .
Q. What computational strategies are used to study the compound’s binding interactions with biological targets?
- Approach :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model sulfonamide anion binding to carbonic anhydrase IX, validated via free-energy perturbation (FEP) calculations .
- Docking Studies : Glide (Schrödinger) for pose prediction, cross-validated with experimental IC₅₀ data from enzymatic assays .
- Key Metrics :
- Root-mean-square deviation (RMSD) < 2.0 Å for stable ligand-protein complexes.
- Hydrogen-bond analysis (e.g., sulfonamide-SO₂···Zn²⁺ coordination in CA IX active site) .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?
- Tools :
- SHELXL for twin refinement (TWIN/BASF commands) .
- Mercury’s "Packing Similarity" module to compare intermolecular interactions in ambiguous datasets .
- Workflow :
Validate data quality with Rint < 0.02.
Apply restraints (e.g., SIMU/DELU) for disordered propanoyl groups.
Use Rfree to monitor overfitting during iterative refinement .
Q. What strategies are employed to correlate structural modifications with biological activity in analogs?
- SAR Analysis :
- Functional Group Replacement : Compare thiophene-2-sulfonamide with carboxamide derivatives (e.g., IC₅₀ shifts from nM to µM) .
- Steric Effects : Introduce methyl/pyrrolidinyl groups to assess hydrophobic pocket occupancy via X-ray co-crystallography .
- Data Interpretation :
- Heatmaps of IC₅₀ vs. logP/logD for solubility-activity relationships.
- QSAR models using Gaussian-based descriptors (e.g., HOMO/LUMO energies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
